molecular formula C7H11N3 B15222152 4-(Aminomethyl)-N-methylpyridin-3-amine

4-(Aminomethyl)-N-methylpyridin-3-amine

Cat. No.: B15222152
M. Wt: 137.18 g/mol
InChI Key: LYWLGTGNNPSDHF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry, largely due to their versatile reactivity and presence in numerous natural and synthetic compounds. The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's basicity, polarity, and ability to coordinate with metal ions. This has made pyridine scaffolds indispensable in the design of catalysts, ligands, and functional materials. In medicinal chemistry, the pyridine motif is a privileged structure, frequently incorporated into the architecture of pharmacologically active agents to enhance their binding affinity, solubility, and metabolic stability.

Overview of Functionalized Aminopyridines in Chemical Sciences

Functionalized aminopyridines, a subset of pyridine derivatives bearing one or more amino groups, are of particular importance in the chemical sciences. The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the construction of complex molecular architectures. These compounds serve as valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. The position and nature of the substituents on the aminopyridine ring can significantly modulate the compound's chemical and physical properties, leading to a diverse array of applications.

Specific Research Importance of 4-(Aminomethyl)-N-methylpyridin-3-amine and its Unique Structural Features

This compound is a functionalized aminopyridine with a unique substitution pattern that has garnered interest in specific areas of biochemical research. Its structure features a pyridine ring substituted with a methylamino group at the 3-position and an aminomethyl group at the 4-position. This arrangement of functional groups creates a distinct electronic and steric environment, influencing its interaction with biological targets.

A key aspect of its research importance lies in its activity as an inhibitor of the enzyme Amine Oxidase, Copper Containing 1 (AOC1), more commonly known as diamine oxidase (DAO). nih.gov This enzyme plays a crucial role in the metabolism of polyamines and histamine (B1213489). The inhibition of DAO can have significant physiological effects, and compounds that modulate its activity are valuable tools for studying its biological function and for the potential development of therapeutic agents. The interaction of this compound with this enzyme highlights the importance of its specific structural features in molecular recognition.

Below is a table summarizing the key identifiers and computed properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 847666-30-2
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Topological Polar Surface Area 64.9 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Data sourced from PubChem. nih.gov

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to understand its potential as a modulator of diamine oxidase activity. Investigations in this area aim to elucidate the structure-activity relationship of this and related compounds to design more potent and selective inhibitors. The scope of this research includes the chemical synthesis of the compound, its characterization, and the in vitro evaluation of its biological activity.

A significant finding in the context of its research is its inhibitory potency against AOC1. The table below presents the reported biological activity data for the dihydrochloride (B599025) salt of the compound.

TargetActionPotency (pIC50)
Amine Oxidase, Copper Containing 1 (AOC1)Inhibition6.8

Data sourced from the Pharos database. nih.gov

This level of potency underscores the compound's significance as a lead structure for the development of novel DAO inhibitors. Further research may explore its mechanism of inhibition and its effects in more complex biological systems. The synthesis and exploration of analogs of this compound are also key objectives to optimize its pharmacological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-(aminomethyl)-N-methylpyridin-3-amine

InChI

InChI=1S/C7H11N3/c1-9-7-5-10-3-2-6(7)4-8/h2-3,5,9H,4,8H2,1H3

InChI Key

LYWLGTGNNPSDHF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Aminomethyl N Methylpyridin 3 Amine and Analogues

Strategic Approaches to the Pyridine (B92270) Core Functionalization

The synthesis of 3,4-substituted pyridines is a significant challenge in organic chemistry due to the inherent reactivity patterns of the pyridine ring. nih.gov The development of methods to selectively introduce functional groups at specific positions is essential for creating complex molecules like 4-(Aminomethyl)-N-methylpyridin-3-amine. Advanced strategies often rely on controlling the electronic properties of the ring through directing groups or by employing highly reactive, transient intermediates. nih.govescholarship.org

Regioselective Introduction of Amino and Aminomethyl Groups

Achieving the 3-amino-4-(aminomethyl) substitution pattern on a pyridine ring requires precise control over regioselectivity. Direct amination and aminomethylation are often difficult to control. Therefore, multi-step sequences starting from pre-functionalized pyridines are typically employed.

One advanced, albeit less common, approach involves the chemistry of pyridynes, which are highly reactive intermediates that allow for the difunctionalization of the pyridine ring. nih.govrsc.org The generation of a 3,4-pyridyne intermediate, followed by regioselective trapping with nucleophiles, can theoretically provide a route to densely substituted pyridines. rsc.org The regioselectivity of nucleophilic addition to 3,4-pyridynes can be influenced by substituents at the C2 position, which perturb the distortion of the aryne, thereby directing the incoming nucleophile. nih.govescholarship.org

More conventional and practical routes often begin with a precursor where one of the required positions is already functionalized. For instance, starting with 4-methyl-3-nitropyridine, the nitro group can be reduced to the 3-amino function. The 4-methyl group must then be converted to an aminomethyl group, typically via a two-step process involving radical halogenation followed by nucleophilic substitution with an amine equivalent like phthalimide (B116566) (a Gabriel synthesis approach) or sodium azide (B81097).

Alternatively, a synthetic sequence can start from 3-amino-4-methylpyridine. The synthesis of this precursor can be achieved from 4-methylpyridine (B42270) via nitration and subsequent reduction, or through amination of a halogenated precursor like 3-bromo-4-methylpyridine (B15001) in the presence of a copper catalyst. google.com Another route involves the use of 4-methylpyridine-3-boronic acid as a starting material, which undergoes amination with an inorganic amide source catalyzed by a metal oxide. google.com

Synthetic Pathways to N-Methylated Pyridine Amine Derivatives

The synthesis of N-methylated pyridine amines involves the selective introduction of a methyl group onto a nitrogen atom. The challenge lies in achieving mono-methylation and, in molecules with multiple nitrogen atoms, site-selectivity. A variety of N-alkylation methodologies have been developed, ranging from classical methods using alkyl halides to more modern catalytic approaches. nih.gov

For a molecule like this compound, which has three distinct nitrogen atoms (a pyridine ring nitrogen, a primary aminomethyl nitrogen, and a secondary amine nitrogen at C3), selective N-methylation is paramount. The pyridine nitrogen is generally less nucleophilic than the exocyclic amino groups. Between the two exocyclic amines, the primary aminomethyl group is typically more nucleophilic than the aniline-like 3-amino group. Therefore, direct methylation would likely occur at the aminomethyl nitrogen first.

Strategic synthesis, therefore, often involves introducing the N-methyl group at an earlier stage or using protecting groups. For example, one could start with N-methyl-3-nitropyridin-4-amine and then elaborate the C4 position. However, a more common strategy involves late-stage methylation after the primary and secondary amino groups are in place, using techniques that can differentiate between the two exocyclic amines. This is often achieved by exploiting differences in basicity, as discussed in section 2.3.

Precursor Chemistry and Starting Material Considerations

Synthesis via Pyridine Carbonitrile Intermediates

Pyridine carbonitriles are excellent precursors for synthesizing aminomethylpyridines through reduction. The cyano group is a robust functional group that is stable to many reaction conditions, allowing for functionalization at other positions of the pyridine ring before its final conversion.

A plausible synthetic route to this compound can begin with 3-amino-4-cyanopyridine (B113022). The synthesis of 3-cyanopyridine (B1664610) derivatives can be achieved through various methods, including the dehydration of nicotinamide (B372718) with phosphorus pentoxide or the reaction of 3-halopyridines with metal cyanides. chemicalbook.comgoogle.com One common approach to 2-amino-3-cyanopyridines involves a multi-component reaction between an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). researchgate.net

Once the 3-amino-4-cyanopyridine scaffold is in place, the next key step is the reduction of the nitrile to the primary aminomethyl group. This transformation is typically achieved through catalytic hydrogenation or with chemical hydrides.

Reducing Agent/SystemSolventTypical ConditionsYieldReference
H₂, Raney NickelMethanolic Ammonia (B1221849)Room Temperature, 20 psiHigh prepchem.com
H₂, Pd/CAcidic Methanol (B129727)Room Temperature, 50 psiGood google.com
LiAlH₄ (Lithium Aluminium Hydride)THF, Diethyl Ether0 °C to RefluxVariableGeneral Method
NaBH₄/CoCl₂MethanolRoom TemperatureGoodGeneral Method

Catalytic hydrogenation using Raney Nickel in a solution of methanolic ammonia is a highly effective method for reducing cyanopyridines to their corresponding aminomethyl derivatives. prepchem.com The ammonia is added to suppress the formation of secondary amine byproducts. Following the reduction, the final step would be the selective N-methylation of the 3-amino group.

Utilization of Halogenated Pyridine Precursors

Halogenated pyridines are versatile starting materials in organic synthesis due to their susceptibility to nucleophilic aromatic substitution (SNAr) and their utility in cross-coupling reactions. A synthetic strategy for this compound could start from a dihalogenated pyridine, such as 3-bromo-4-chloropyridine (B1270894).

The differing reactivity of halogens at various positions on the pyridine ring can be exploited for selective functionalization. For instance, the halogen at the 4-position is generally more activated towards nucleophilic substitution than the halogen at the 3-position. This allows for a stepwise introduction of the required functional groups.

A potential pathway could involve:

Selective amination at C4: Reaction of 3-bromo-4-chloropyridine with a protected amine source, followed by deprotection.

Introduction of the 3-amino group: The bromine at C3 could then be replaced with an amino group using Buchwald-Hartwig amination or a classical copper-catalyzed amination. google.com

Final N-methylation: Selective methylation of the 3-amino group.

Alternatively, starting from 3-bromo-4-methylpyridine, the 3-amino group can be introduced via a copper-catalyzed reaction with ammonia. google.com The 4-methyl group can then be halogenated at the benzylic position using N-bromosuccinimide (NBS) under radical conditions, followed by substitution with an amine source to form the aminomethyl group.

Direct and Indirect Alkylation Strategies for N-Methylation

The final and crucial step in the synthesis is the selective N-methylation of the 3-amino group in the presence of the 4-(aminomethyl) group. Direct methylation is challenging due to the higher nucleophilicity of the primary aminomethyl group. Therefore, indirect strategies or highly selective direct methods are required. nih.gov

An effective indirect strategy involves the use of a proton as a protecting group. arkat-usa.org The primary aminomethyl group is significantly more basic than the aniline-like 3-amino group. By treating the diamine precursor with one equivalent of a strong acid (e.g., HBF₄), the more basic aminomethyl group is selectively protonated to form an ammonium salt. This protonation deactivates its nucleophilicity, leaving the 3-amino group's nitrogen atom as the most nucleophilic site available for methylation. Subsequent reaction with a methylating agent like methyl triflate (MeOTf) results in selective methylation at the C3-amino position. The final product is then obtained by deprotonation with a suitable base, such as sodium hydride, which has the advantage of producing hydrogen gas as the only byproduct. arkat-usa.org

Reductive amination provides another indirect route. The 3-amino group could be reacted with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ with a hydride reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is generally mild and selective for forming N-methylated products.

MethodMethylating AgentConditionsSelectivityReference
Direct AlkylationCH₃I, K₂CO₃Often leads to a mixture of products (N-Me, N,N-diMe, quaternary salt). Low selectivity.LowGeneral Method
Indirect (Protonation)1. HBF₄ 2. MeOTf 3. NaHProtonation protects the more basic amine, allowing selective methylation of the less basic one.High for C3-NH₂ arkat-usa.org
Reductive AminationHCHO, NaBH₃CNMild conditions, forms an intermediate imine which is then reduced.GoodGeneral Method
Catalytic N-AlkylationMethanol, Ru-catalystUses alcohol as a green alkylating agent via a borrowing hydrogen mechanism.Moderate to High researchgate.net

Ruthenium-catalyzed N-alkylation using methanol as the methyl source represents a more modern and sustainable approach. researchgate.net These reactions proceed through a "borrowing hydrogen" mechanism and can offer high selectivity for mono-methylation, although careful optimization of the catalyst and reaction conditions would be necessary to ensure selectivity between the two different amino groups. nih.govresearchgate.net

Reductive Amination Routes for the Aminomethyl Moiety

Reductive amination is a cornerstone of amine synthesis, offering a powerful and direct method for the conversion of carbonyl compounds into amines. wikipedia.org This methodology is particularly relevant for the introduction of the aminomethyl moiety at the C4-position of the pyridine ring to furnish this compound. The general strategy involves the reaction of a suitable pyridine-4-carbaldehyde precursor with an amine, followed by the in-situ or subsequent reduction of the resulting imine or enamine intermediate.

A significant challenge in the reductive amination of aminopyridines is the potential for competing side reactions, such as self-condensation or reactions involving the existing amino groups on the pyridine ring. The nucleophilicity of the ring nitrogen and any exocyclic amino groups can complicate the reaction pathway. For instance, the direct synthesis of N-substituted-3-amino-4-halopyridines can be problematic due to the deactivated nature of the amino group, which can resist standard reductive amination conditions. nih.gov

To overcome these challenges, specialized conditions and reagents have been developed. One effective approach involves a sequential Boc-removal/reductive amination protocol. nih.gov In this method, a Boc-protected aminopyridine is deprotected under acidic conditions, and the resulting amine is then subjected to reductive amination. This one-pot procedure can provide high yields of the desired N-alkylated aminopyridine without the need for chromatographic purification. nih.gov A variety of reducing agents can be employed in reductive amination, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices. masterorganicchemistry.com The selection of the reducing agent and reaction conditions is critical to ensure high selectivity and yield. For example, sodium cyanoborohydride is often favored for its ability to selectively reduce imines in the presence of aldehydes. libretexts.org

Recent advancements in catalysis have also provided milder and more efficient alternatives for reductive amination. Iron-based catalysts, for instance, have been successfully employed for the reductive amination of ketones and aldehydes using aqueous ammonia, demonstrating excellent functional group tolerance. nih.gov Furthermore, photoredox catalysis has emerged as a novel approach for the direct reductive amination of aromatic aldehydes under visible light, offering a unique mechanistic pathway that avoids the need for external hydride sources. nih.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium Borohydride (NaBH₄) Readily available, inexpensive Can reduce aldehydes and ketones
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines over carbonyls Toxic cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, good for acid-sensitive substrates Can be more expensive
Catalytic Hydrogenation (e.g., H₂/Pd) "Green" method, high atom economy Requires specialized equipment (hydrogenator)

Multi-component Reaction Approaches for Constructing the this compound Skeleton

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. acsgcipr.org Several MCRs are well-suited for the construction of the pyridine core and could be adapted for the synthesis of the this compound skeleton or its analogues.

The Passerini reaction , a three-component reaction involving an isocyanide, a carbonyl compound, and a carboxylic acid, offers a route to α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org While not directly yielding a pyridine ring, the functional handles introduced by the Passerini reaction can be further elaborated to construct the desired heterocyclic system. For instance, a suitably functionalized aldehyde could be employed as the carbonyl component, with the resulting product undergoing subsequent cyclization to form the pyridine ring. The Passerini reaction is known for its high atom economy and the ability to generate molecular diversity. researchgate.netbohrium.com

The Ugi reaction , a four-component reaction of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, leads to the formation of α-acylamino amides. Similar to the Passerini reaction, the Ugi reaction provides a platform for introducing diverse functional groups that can be utilized in subsequent cyclization steps to form the pyridine ring. The versatility of the Ugi reaction allows for the incorporation of various substituents, making it a powerful tool in combinatorial chemistry and drug discovery.

More direct approaches to pyridine synthesis via MCRs have also been developed. A two-pot, three-component procedure for the preparation of substituted pyridines has been established, which relies on the Diels-Alder reactions of 2-azadienes generated in situ from a catalytic aza-Wittig reaction. nih.gov This method provides rapid access to a range of tri- and tetrasubstituted pyridines with diverse substitution patterns. By carefully selecting the starting materials, it is conceivable that this methodology could be applied to construct the 3,4-disubstituted pyridine core of the target molecule. The use of nanocatalysts in MCRs for pyridine synthesis has also been explored, offering advantages such as improved efficiency and catalyst recyclability. rsc.org

Table 2: Overview of Multi-component Reactions for Pyridine Synthesis

Reaction Components Key Intermediate/Product Potential for this compound Synthesis
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester (2 equiv.), ammonia Dihydropyridine Potential for substituted pyridines, but may require multiple steps for the target structure. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis Enamine, ethynyl (B1212043) ketone Substituted pyridine Offers a route to polysubstituted pyridines. acsgcipr.org
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-dicarbonyl compound, ammonia 2-Pyridone Can be a precursor to aminopyridines.
Catalytic Aza-Wittig/Diels-Alder Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, enamines Tri- and tetrasubstituted pyridines High potential for constructing the 3,4-disubstituted pyridine core. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into pyridine-containing molecules is of significant interest in medicinal chemistry, as the stereochemistry of a drug can profoundly influence its biological activity. The stereoselective synthesis of chiral analogues of this compound can be approached in several ways, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One strategy involves the asymmetric reduction of a suitable prochiral precursor. For example, a ketone precursor to the aminomethyl group could be asymmetrically reduced to a chiral alcohol, which is then converted to the amine with retention of stereochemistry. Alternatively, the direct asymmetric reductive amination of a pyridine-4-carbaldehyde derivative could be achieved using a chiral catalyst. researchgate.net

The synthesis of chiral vicinal diamines, which share a similar structural motif with the target compound, has been extensively studied. sigmaaldrich.com Methodologies developed for the enantioselective synthesis of these compounds, such as asymmetric hydrogenation or catalytic asymmetric diamination, could potentially be adapted for the synthesis of chiral this compound analogues. rsc.org For instance, the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been shown to produce chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with high yields and excellent enantioselectivities. rsc.org

Another approach is the kinetic resolution of a racemic mixture of the target compound or a key intermediate. whiterose.ac.uk This can be achieved through enzymatic or chemical methods. Lipase-catalyzed acylation, for example, has been successfully used for the resolution of racemic alcohols and amines. mdpi.com Chiral chromatography is another powerful technique for the separation of enantiomers on both analytical and preparative scales. mdpi.com

The development of chiral pyridine catalysts has also opened up new avenues for asymmetric synthesis. nih.gov These catalysts can be used to control the stereochemical outcome of a variety of reactions, including conjugate additions and cycloadditions, which could be employed in the synthesis of chiral pyridine-containing building blocks. nih.gov

Table 3: Approaches to Stereoselective Synthesis of Chiral Pyridine Amines

Method Description Advantages
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity in a reaction. nih.gov High enantiomeric excesses, catalytic amounts of chiral material.
Chiral Pool Synthesis Starting from a readily available enantiopure natural product. Predictable stereochemistry.
Chiral Auxiliaries Covalently attaching a chiral molecule to the substrate to direct a stereoselective reaction. Well-established methodology.
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture. whiterose.ac.uk Can provide access to both enantiomers.
Chiral Chromatography Separation of enantiomers using a chiral stationary phase. mdpi.com Applicable to a wide range of compounds.

Isolation and Purification Techniques for Complex Pyridine Amines

The isolation and purification of this compound and its analogues can be challenging due to the presence of multiple polar functional groups, which can lead to high water solubility and strong interactions with stationary phases in chromatography. The basicity of the pyridine nitrogen and the amino groups also requires careful consideration of the pH during extraction and purification processes.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a versatile technique for the purification of polar compounds. Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., trifluoroacetic acid or formic acid), is commonly used for the separation of aminopyridines. cmes.org For compounds that are too polar for reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative. sielc.com

Ion-exchange chromatography is particularly well-suited for the purification of charged molecules like protonated pyridine amines. Cation-exchange chromatography can be used to capture the positively charged compound from a crude reaction mixture, followed by elution with a buffer of increasing ionic strength or pH. nih.gov This method can be highly effective for removing non-basic impurities.

Crystallization: Crystallization is a powerful technique for the purification of solid compounds, often providing material of very high purity. The success of crystallization depends on the selection of an appropriate solvent or solvent system. For polar compounds like this compound, polar protic solvents such as water, ethanol, or methanol, or mixtures thereof, may be suitable. The formation of salts with a suitable acid (e.g., hydrochloric acid or tartaric acid) can often improve the crystalline properties of amines and facilitate their purification. wikipedia.org In the case of chiral compounds, diastereomeric salt crystallization with a chiral resolving agent is a common method for enantiomeric resolution. wikipedia.org

Extraction: Liquid-liquid extraction is a fundamental technique for the initial workup of a reaction mixture. Due to the basicity of the pyridine and amino groups, the pH of the aqueous phase can be adjusted to control the partitioning of the compound between the aqueous and organic layers. At a low pH, the compound will be protonated and reside in the aqueous phase, allowing for the removal of non-basic organic impurities by extraction with an organic solvent. Conversely, at a high pH, the free base can be extracted into an organic solvent. The choice of the organic solvent is crucial, and for polar compounds, more polar solvents like ethyl acetate or dichloromethane (B109758) may be required. The use of supercritical carbon dioxide has also been explored for the extraction of pyridine derivatives from aqueous solutions. google.com

Table 4: Summary of Purification Techniques for Pyridine Amines

Technique Principle Application
Reversed-Phase HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase. cmes.org Separation of moderately polar to nonpolar compounds.
HILIC Partitioning between a polar stationary phase and a less polar mobile phase. sielc.com Separation of very polar compounds.
Ion-Exchange Chromatography Separation based on charge interactions with the stationary phase. nih.gov Purification of charged molecules, removal of non-basic impurities.
Crystallization Formation of a solid crystalline phase from a solution. Final purification of solid compounds, can provide high purity.
Diastereomeric Salt Crystallization Separation of enantiomers via the crystallization of diastereomeric salts. wikipedia.org Chiral resolution.
Liquid-Liquid Extraction Partitioning of a solute between two immiscible liquid phases. Initial workup, separation of acidic, basic, and neutral components.

Chemical Reactivity and Derivatization Studies of 4 Aminomethyl N Methylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen in 4-(Aminomethyl)-N-methylpyridin-3-amine

The nitrogen atom within the pyridine ring of this compound retains its characteristic Lewis basicity and nucleophilicity. The lone pair of electrons on this nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for reactions with electrophiles and proton acids. uoanbar.edu.iqlibretexts.org

Key aspects of its reactivity include:

Basicity and Protonation: The pyridine nitrogen is the most basic site in the molecule under many conditions and will be readily protonated by acids to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the molecule, further deactivating the ring system towards electrophilic attack.

N-Alkylation and N-Acylation: The nitrogen can react with alkylating agents (e.g., alkyl halides) and acylating agents to form quaternary pyridinium salts.

N-Oxidation: Reaction with oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to the formation of the corresponding pyridine N-oxide. researchgate.net The formation of an N-oxide can modify the reactivity of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. nih.gov

Influence on Aromatic Substitution: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. uoanbar.edu.iqlibretexts.orgntnu.no Any such substitution would be expected to occur at the C3 or C5 positions, which are less deactivated than the C2, C4, and C6 positions. uoanbar.edu.iqlibretexts.org Conversely, this electron-deficient nature makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present. quimicaorganica.orgstackexchange.com

The table below compares the basicity of pyridine to related nitrogenous compounds.

CompoundpKa of Conjugate Acid
Piperidine11.12
Methylamine10.66
Pyridine 5.25
Aniline4.63
Pyrrole-3.8

This interactive table summarizes the relative basicity of pyridine compared to other amines. The lower pKa value for pyridine's conjugate acid indicates it is a weaker base than aliphatic amines.

Transformations of the Aminomethyl Group at Position 4

The aminomethyl group at the C4 position features a primary aliphatic amine. This group is a potent nucleophile and is typically the most reactive site for derivatization under neutral or basic conditions due to its higher basicity and lower steric hindrance compared to the N-methylamino group.

The primary amine of the aminomethyl moiety readily undergoes N-acylation with a variety of acylating agents to form stable amide bonds. This is one of the most common transformations for primary amines. The reaction typically proceeds via nucleophilic acyl substitution.

Common acylating agents and conditions include:

Acyl Halides: Reaction with acyl chlorides or bromides, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HX byproduct.

Acid Anhydrides: Acylation with acid anhydrides is also highly efficient and produces a carboxylic acid as a byproduct.

Carboxylic Acids: Direct condensation with carboxylic acids requires the use of a coupling agent (e.g., DCC, EDC, PyBOP) to activate the carboxylic acid for nucleophilic attack.

The table below details common reagents used for the acylation of primary amines.

Acylating AgentTypical Reagents/ConditionsByproduct
Acyl Chloride (RCOCl)Triethylamine, CH₂Cl₂ or THF, 0 °C to RTTriethylammonium chloride
Acid Anhydride ((RCO)₂O)Pyridine or DMAP (cat.), CH₂Cl₂, RTCarboxylic acid (RCOOH)
Carboxylic Acid (RCOOH)EDC, HOBt, DMF or CH₂Cl₂, RTEDC-urea, H₂O

This interactive table outlines typical conditions for amidation reactions, which are directly applicable to the aminomethyl group of the target compound.

The primary aminomethyl group can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.com The reaction is typically reversible and often catalyzed by acid or base. youtube.com

The formation of Schiff bases is a versatile method for derivatization, and the resulting imine can be subsequently reduced (reductive amination) to form a stable secondary amine. Studies on other aminomethylpyridines have demonstrated their utility in forming Schiff base ligands for metal complexes. nih.govshd-pub.org.rs

General Reaction Scheme: Py-CH₂NH₂ + R-CHO ⇌ Py-CH₂N=CH-R + H₂O

As a primary amine, the aminomethyl group can act as a nucleophile in substitution reactions. For example, it can react with alkyl halides in Sₙ2 reactions to yield secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

While rearrangements involving the aminomethyl group on this specific molecule are not widely documented, related pyridine derivatives can undergo nucleophilic substitution of hydrogen (SₙH), particularly at the C4 position, to introduce amino functionalities. nih.gov The presence of multiple reactive sites on this compound suggests that intramolecular reactions or rearrangements could be possible under specific conditions, though such pathways would require experimental investigation.

Reactivity of the N-Methylamino Group at Position 3

The N-methylamino group at the C3 position is a secondary amine. Its reactivity is generally lower than that of the primary aminomethyl group due to increased steric hindrance from the methyl group and the adjacent pyridine ring. Furthermore, its proximity to the electron-withdrawing pyridine nitrogen may slightly reduce its nucleophilicity compared to a typical dialkylamine. This difference in reactivity is the foundation for selective functionalization.

The differential reactivity between the primary aminomethyl group and the secondary N-methylamino group allows for selective chemical modifications. The primary amine is more nucleophilic and less sterically hindered, making it the preferred site of reaction for many electrophiles under kinetically controlled conditions. researchgate.net

Strategies for selective functionalization often involve:

Selective reaction at the primary amine: By using one equivalent of an acylating agent or an aldehyde under controlled conditions, it is often possible to modify the aminomethyl group while leaving the N-methylamino group untouched.

Protection of the primary amine: The primary amine can be selectively protected, allowing for subsequent reactions at the secondary amine. Common strategies include:

Transient Imine Formation: Reaction with a removable aldehyde (e.g., benzaldehyde) to form an imine, which protects the primary amine. The secondary amine can then be modified, followed by hydrolysis of the imine to restore the primary amine. researchgate.net

Boc Protection: Using di-tert-butyl dicarbonate (Boc₂O), it is often possible to selectively protect the primary amine as a tert-butyl carbamate. researchgate.net

Selective reaction at the secondary amine: In some cases, specific reagents can favor reaction at the secondary amine. For instance, formation of N-phenyltriazenes has been shown to be selective for secondary amines in the presence of primary amines. nih.gov

The table below summarizes common protecting groups used for amines and their typical deprotection conditions.

Protecting GroupReagentDeprotection ConditionsSelectivity Notes
tert-Butoxycarbonyl (Boc)Boc₂O, NaHCO₃Strong acid (e.g., TFA, HCl)Often selective for primary amines under controlled conditions. researchgate.net
Carboxybenzyl (Cbz)Cbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)Generally not highly selective between primary and secondary amines.
Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)Often used in peptide synthesis; selectivity can be condition-dependent.
Imine (transient)BenzaldehydeMild acid hydrolysisHighly selective for primary amines. researchgate.net

This interactive table provides an overview of amine protecting group strategies that could be applied for the selective functionalization of this compound.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the 3-(N-methylamino) and the 4-(aminomethyl) substituents. In electrophilic aromatic substitution reactions of pyridine, the incoming electrophile typically attacks the 3- or 5-position (meta to the nitrogen atom) because the intermediate carbocation is more stable than if the attack were to occur at the 2-, 4-, or 6-positions. quora.com However, the substituents on the ring significantly influence the regioselectivity of the reaction.

The amino group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions relative to itself. In this case, the ortho positions are C2 and C4, and the para position is C6. The aminomethyl group at C4 is also an activating group. The combined directing effects of the 3-amino and 4-alkyl (aminomethyl) groups in a closely related compound, 3-amino-4-methylpyridine, have been studied. Research on the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridine derivatives to form 6-azaindoles indicates that the reaction occurs involving the amino group and the methyl group, suggesting that electrophilic attack can be directed to specific positions on the ring under certain conditions. chemrxiv.orgrsc.orgdigitellinc.com

For this compound, the N-methylamino group at C3 is expected to be a potent ortho-, para-director. The ortho positions are C2 and C4, and the para position is C6. The aminomethyl group at C4 is an ortho-, para-director, directing to C3 and C5. The concerted influence of these groups would likely favor electrophilic substitution at the C2, C5, and C6 positions. The precise outcome would depend on the nature of the electrophile and the reaction conditions, with steric hindrance from the substituents also playing a role in determining the final product distribution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionDirecting Effect of 3-N-methylamino groupDirecting Effect of 4-Aminomethyl groupOverall Predicted Susceptibility to Electrophilic Attack
C2Ortho (Activating)High
C5Ortho (Activating)High
C6Para (Activating)High

Chemo- and Regioselective Derivatization for Analytical and Functional Applications

The presence of two distinct amine functionalities, a primary amine in the aminomethyl group and a secondary amine in the N-methylamino group, allows for chemo- and regioselective derivatization of this compound. This selectivity is crucial for its application in analytical chemistry and for the development of functionalized molecules.

Primary and secondary amines can be derivatized with various reagents to introduce chromophores or fluorophores, thereby enhancing their detection by spectroscopic methods such as UV-Vis absorption or fluorescence spectroscopy. biomol.combiotium.com The differential reactivity of primary and secondary amines can be exploited to achieve selective labeling.

A variety of fluorescent labeling reagents are available that react with amines. biomol.com Succinimidyl esters (SE) and sulfonyl chlorides are two major classes of amine-reactive fluorescent reagents. biomol.com Dansyl chloride, for instance, reacts with both primary and secondary amines under basic conditions to yield highly fluorescent sulfonamide adducts. biomol.com Fluorescamine is another reagent that reacts specifically with primary amines to form fluorescent pyrrolinone products. researchgate.net This difference in reactivity could potentially be used for the selective derivatization of the primary aminomethyl group in the presence of the secondary N-methylamino group.

By carefully selecting the derivatizing agent and controlling the reaction conditions (e.g., pH, temperature, stoichiometry), it is possible to selectively label one of the amine groups. For example, reagents that react more readily with the less sterically hindered and generally more nucleophilic primary amine can be used under mild conditions to favor derivatization of the aminomethyl group.

Table 2: Common Fluorescent Labeling Reagents for Amines and Their Potential Selectivity

ReagentReactive TowardsPotential for Selective Derivatization of this compound
Dansyl ChloridePrimary and Secondary Amines biomol.comLower selectivity, may react with both amines.
FluorescaminePrimary Amines researchgate.netHigh selectivity for the primary aminomethyl group.
o-Phthalaldehyde (OPA)Primary Amines (in the presence of a thiol)High selectivity for the primary aminomethyl group.
Succinimidyl Esters (e.g., CF® Dyes)Primary Amines biotium.comHigh selectivity for the primary aminomethyl group.

The amine functionalities of this compound serve as convenient handles for the covalent attachment of various reporter groups and probes. biomol.com These can include biotin for affinity purification, spin labels for electron paramagnetic resonance (EPR) studies, or radioactive isotopes for tracing applications.

Amine-reactive probes are widely used to modify biomolecules like peptides and proteins, and the same principles can be applied to smaller molecules like this compound. biomol.com The choice of reporter group and the linking chemistry will depend on the specific application. For instance, isothiocyanates are another class of reagents that react with primary amines to form stable thiourea linkages. biomol.com The selection of the appropriate amine-reactive chemistry allows for the tailored functionalization of the molecule for its intended purpose.

Polymerization and Oligomerization Potential of this compound

The bifunctional nature of this compound, possessing two reactive amine groups, suggests its potential as a monomer for polymerization and oligomerization reactions. Specifically, it can participate in polycondensation reactions with suitable co-monomers. rsc.org

Polycondensation is a step-growth polymerization in which monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water or methanol (B129727). rsc.org this compound can act as a diamine monomer and react with difunctional electrophilic monomers such as diacyl chlorides, dicarboxylic acids, or dialdehydes.

For example, reaction with a dicarboxylic acid or its derivative (like a diacyl chloride) would lead to the formation of a polyamide. The reaction would involve the formation of amide bonds between the amine groups of this compound and the carboxylic acid groups of the co-monomer. The resulting polyamide would incorporate the pyridine ring into its backbone, which could impart specific properties to the polymer, such as thermal stability, altered solubility, and the potential for metal coordination. Similarly, reaction with a dialdehyde would result in the formation of a poly(Schiff base) or, after a reduction step, a polyamine.

The presence of two different types of amine groups (primary and secondary) could lead to polymers with different structures and properties depending on the reaction conditions. It is possible that under certain conditions, one amine group might react preferentially over the other, leading to more complex polymer architectures.

Table 3: Potential Polymerization Reactions of this compound

Co-monomer TypeExample Co-monomerResulting Polymer TypePotential Polymer Backbone Linkage
Dicarboxylic Acid / Diacyl ChlorideAdipoyl chloride, Terephthaloyl chloridePolyamideAmide (-CO-NH-)
DialdehydeGlutaraldehyde, TerephthalaldehydePoly(Schiff base)Imine (-C=N-)
DiisocyanateHexamethylene diisocyanate, Toluene diisocyanatePolyureaUrea (-NH-CO-NH-)

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the carbon-hydrogen framework of a molecule. For 4-(Aminomethyl)-N-methylpyridin-3-amine, a comprehensive NMR analysis would be crucial for verifying its constitution and understanding its behavior in solution.

High-resolution 1D NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural verification. Based on the molecule's structure, a predictable pattern of signals can be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The anticipated chemical shifts (δ) are influenced by the electronic environment, including the aromatic pyridine (B92270) ring and the electron-donating amino groups.

Aromatic Protons: The three protons on the pyridine ring (at positions 2, 5, and 6) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C2 position, being adjacent to the ring nitrogen, is expected to be the most deshielded and appear furthest downfield.

Methylene (B1212753) Protons (-CH₂-): The two protons of the aminomethyl group are expected to produce a singlet around δ 3.8-4.2 ppm.

N-Methyl Protons (-NH-CH₃): The three protons of the methyl group attached to the secondary amine would likely appear as a singlet or a doublet (if coupling to the N-H proton is observed) around δ 2.8-3.2 ppm.

Amine Protons (-NH and -NH₂): The protons on the nitrogen atoms would produce broad signals that can vary in chemical shift depending on solvent, concentration, and temperature. The primary amine (-NH₂) protons and the secondary amine (-NH) proton are exchangeable and may not always show clear coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal.

Pyridine Ring Carbons: The five carbons of the pyridine ring would generate signals in the aromatic region of the spectrum (δ 120-160 ppm). The carbons directly bonded to nitrogen (C2 and C6) and the amino group (C3) would have characteristic shifts.

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is anticipated in the δ 40-50 ppm range.

N-Methyl Carbon (-CH₃): The methyl carbon attached to the nitrogen is expected to appear upfield, around δ 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H2~8.0 - 8.4~145 - 155
Pyridine H5~7.0 - 7.4~120 - 130
Pyridine H6~7.8 - 8.2~140 - 150
-CH₂-~3.8 - 4.2~40 - 50
-NH-CH₃~2.8 - 3.2~30 - 40
Pyridine C3-~135 - 145
Pyridine C4-~130 - 140

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the bonding network, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons on the pyridine ring (H5 and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the methylene proton signal to the methylene carbon signal).

The structure of this compound possesses rotational freedom around the C4-CH₂ and C3-NH bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could provide insight into the energetic barriers of these rotations. At low temperatures, rotation might be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and coalesce, allowing for the calculation of the activation energy for the conformational exchange.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be characterized by vibrations from the pyridine ring, the amine groups, and the alkyl moieties.

N-H Stretching: The primary (-NH₂) and secondary (-NH) amine groups would exhibit N-H stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one.

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine (-NH₂) is expected around 1580-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines would be found in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchPrimary & Secondary Amine3200 - 3500
Aromatic C-H StretchPyridine Ring3000 - 3100
Aliphatic C-H Stretch-CH₂- & -CH₃2850 - 3000
C=C, C=N StretchPyridine Ring1400 - 1650
N-H BendPrimary Amine1580 - 1650
Aromatic C-N StretchAr-NH1250 - 1350
Aliphatic C-N StretchAlkyl-NH₂1020 - 1250

For a precise assignment of the observed vibrational bands, a computational approach using Density Functional Theory (DFT) would be invaluable. By calculating the theoretical vibrational frequencies of the optimized molecular structure, a predicted spectrum can be generated. Although theoretical frequencies are often systematically higher than experimental ones, they can be scaled to provide a strong correlation. This comparison would allow for the confident assignment of complex vibrations in the fingerprint region (below 1500 cm⁻¹) and help to distinguish between different vibrational modes that appear in crowded spectral regions. Such a combined computational and experimental approach provides a powerful method for a thorough vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For this compound, the presence of the pyridine ring, an aromatic system, and the amino groups with non-bonding electrons, gives rise to characteristic electronic transitions.

The electronic absorption spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The pyridine ring contains π electrons that can be excited to higher energy π* orbitals, resulting in strong absorption bands, typically in the shorter wavelength region of the UV spectrum. The nitrogen atoms of the pyridine ring and the amino groups possess non-bonding electrons (n electrons) that can be promoted to anti-bonding π* orbitals of the aromatic ring. These n → π* transitions are generally of lower energy and intensity compared to π → π* transitions, and they often appear as shoulders or distinct bands at longer wavelengths.

Based on studies of structurally similar aminopyridines, the absorption maxima (λmax) for these transitions can be predicted. The presence of the aminomethyl and N-methylamino substituents on the pyridine ring will influence the energy of these transitions. As electron-donating groups, they are likely to cause a bathochromic (red) shift in the π → π* transitions compared to unsubstituted pyridine.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Relative Intensity
π → π* π bonding to π* anti-bonding Shorter UV (around 200-280 nm) High

The polarity of the solvent can significantly impact the electronic absorption spectrum of a compound by stabilizing the ground and excited states to different extents. For this compound, changing the solvent is expected to cause shifts in the absorption maxima, a phenomenon known as solvatochromism.

In the case of π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (shift to longer wavelengths). This is because the excited state is often more polar than the ground state and is therefore better stabilized by a polar solvent. youtube.com

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (shift to shorter wavelengths). libretexts.org This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent through interactions such as hydrogen bonding, which increases the energy gap for the transition. youtube.comlibretexts.org

Table 2: Predicted Solvent Effects on the UV-Vis Spectrum of this compound

Transition Solvent Polarity Increase Expected Shift Rationale
π → π* Non-polar to Polar Bathochromic (Red Shift) Stabilization of the more polar excited state. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula of this compound is C7H11N3. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the monoisotopic mass of the neutral molecule can be calculated.

Table 3: Exact Mass Calculation for this compound

Element Number of Atoms Isotopic Mass (Da) Total Mass (Da)
Carbon (12C) 7 12.000000 84.000000
Hydrogen (1H) 11 1.007825 11.086075
Nitrogen (14N) 3 14.003074 42.009222

| Total Monoisotopic Mass | | | 137.095297 |

HRMS analysis of this compound would be expected to yield a molecular ion peak ([M+H]+) at an m/z value corresponding to this calculated exact mass, confirming its elemental formula. chemspider.commsu.edu

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion, providing valuable structural information. For the protonated molecule of this compound ([C7H11N3+H]+), fragmentation is likely to occur at the weakest bonds and lead to the formation of stable fragment ions.

Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the aminomethyl group's nitrogen is a common pathway for amines. youtube.com This would result in the loss of a neutral CH2=NH group or the formation of a stable pyridinium (B92312) ion.

Loss of methyl group: The N-methyl group can be lost as a methyl radical.

Pyridine ring fragmentation: The pyridine ring itself can undergo cleavage, leading to a series of characteristic smaller fragment ions.

Table 4: Plausible MS/MS Fragment Ions of Protonated this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Plausible Structure of Fragment
138.1031 [M+H - NH3]+ NH3 Ion resulting from loss of the aminomethyl group as ammonia (B1221849).
138.1031 [M+H - CH3]+ CH3• Ion resulting from the loss of the N-methyl radical.

Both GC-MS and LC-MS are powerful techniques for the separation and identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis of this compound, derivatization is often necessary. scilit.com Due to the polar nature of the amino groups, this compound may exhibit poor peak shape and tailing on standard non-polar GC columns. Derivatization with reagents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) can increase its volatility and improve its chromatographic behavior. nist.gov The mass spectrometer then provides identification based on the fragmentation pattern of the derivatized molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar compounds like this compound without the need for derivatization. nih.govscispace.com Reversed-phase liquid chromatography (RPLC) can be used, often with the addition of an ion-pairing agent or an acidic modifier to the mobile phase to improve peak shape and retention. scispace.comhelixchrom.com Hydrophilic interaction liquid chromatography (HILIC) is another viable option for separating highly polar analytes. nih.gov The separated compound is then detected by the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that usually produces the protonated molecular ion [M+H]+.

Table 5: Comparison of GC-MS and LC-MS for the Analysis of this compound

Technique Sample Preparation Separation Principle Ionization Method Key Advantages
GC-MS Derivatization often required to increase volatility. scilit.comnist.gov Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Electron Ionization (EI) or Chemical Ionization (CI). High resolution separation, extensive spectral libraries for EI.

| LC-MS | Generally minimal, direct injection of a solution. | Partitioning between a liquid mobile phase and a solid stationary phase. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | Suitable for polar and non-volatile compounds, soft ionization preserves the molecular ion. nih.govscispace.com |

X-ray Crystallography for Solid-State Structure Determination

No published studies containing the X-ray crystallographic data for this compound were found. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Such a study would provide key parameters including:

Crystal System: The basic shape of the unit cell (e.g., cubic, tetragonal, orthorhombic).

Space Group: The symmetry elements of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which are fundamental to understanding the molecule's geometry.

Without experimental data, a data table for the crystallographic parameters of this compound cannot be generated.

Elemental Analysis for Compositional Verification

Specific experimental results from the elemental analysis of this compound are not available in the reviewed literature. This analytical technique is used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula (C₇H₁₁N₃) to verify its purity and elemental composition.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 61.28%

Hydrogen (H): 8.08%

Nitrogen (N): 30.63%

A comparison between theoretical and experimental values would typically be presented in a data table to confirm the successful synthesis and purity of the compound. However, due to the absence of published experimental data, such a comparison cannot be provided.

Computational and Theoretical Chemistry Studies of 4 Aminomethyl N Methylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for these investigations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms—and to calculate various electronic properties. niscpr.res.in The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for its accuracy and efficiency. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters (Exemplified by an Analogous Compound) Data extrapolated from studies on similar pyridine (B92270) derivatives.

ParameterPredicted Value
Pyridine Ring C-N Bond Length~1.34 Å
Pyridine Ring C-C Bond Length~1.39 Å
C-NHCH₃ Bond Length~1.37 Å
C-CH₂NH₂ Bond Length~1.51 Å
Pyridine Ring C-N-C Angle~117°
C-C-NHCH₃ Angle~122°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. researchgate.net This method is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. sharif.edu

The output of a TD-DFT calculation includes the absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), which represent the intensity of the absorption. sharif.edu For 4-(Aminomethyl)-N-methylpyridin-3-amine, TD-DFT calculations, often performed in different solvents using models like the Polarizable Continuum Model (PCM), would predict its electronic absorption profile. researchgate.net Studies on analogous aminopyridines show that the primary electronic transitions are typically π → π* transitions within the pyridine ring system. researchgate.net

Table 2: Predicted Electronic Absorption Properties (TD-DFT) Data based on calculations for 3-amino-4-(Boc-amino)pyridine in the gas phase. researchgate.net

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.552720.081HOMO -> LUMO
5.232370.145HOMO-1 -> LUMO
5.712170.233HOMO -> LUMO+1

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.inforesearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the pyridine nitrogen and the nitrogen atoms of the amino groups, identifying them as the primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups.

The Fukui function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net It helps to identify the most reactive sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). researchgate.net Analysis of the Fukui functions would provide a more quantitative prediction of the reactivity of each atom in the molecule.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. thaiscience.info The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org A small energy gap suggests that the molecule is more reactive and can be easily excited. thaiscience.info The energies of these orbitals are also used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. researchgate.net For this compound, the amino groups would significantly raise the energy of the HOMO, indicating strong electron-donating character, while the pyridine ring influences the LUMO. The distribution of HOMO and LUMO across the molecule indicates the regions involved in electron donation and acceptance, respectively, highlighting the pathways for intramolecular charge transfer. thaiscience.info

Table 3: Calculated FMO Properties and Global Reactivity Descriptors Data based on calculations for 3-amino-4-(Boc-amino)pyridine. researchgate.net

ParameterValue (eV)
E(HOMO)-5.61
E(LUMO)-0.55
Energy Gap (ΔE)5.06
Hardness (η)2.53
Softness (S)0.20
Electronegativity (χ)3.08

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions by analyzing the electron density in terms of localized bonds and lone pairs. researchgate.netresearchgate.net It provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies Data extrapolated from NBO analysis of 3-amino-4-(Boc-amino)pyridine. researchgate.net

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(N) on Amino Groupπ(C-C) in Pyridine RingHigh
π(C-C) in Pyridine Ringπ(C-N) in Pyridine RingModerate
LP(N) on Pyridine Ringσ*(C-H) on SubstituentsLow

Spectroscopic Property Simulations and Validation Against Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. researchgate.net DFT calculations can be used to simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). nih.gov

The calculated vibrational frequencies from DFT are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net A high degree of correlation between the simulated and experimental spectra provides confidence in the accuracy of the computational model and the predicted geometric and electronic properties of the molecule. nih.gov For this compound, such a comparative study would be essential to confirm the theoretical predictions outlined in this article.

Conformational Analysis and Energy Landscapes

A comprehensive understanding of the three-dimensional structure of this compound is crucial for elucidating its chemical reactivity and biological activity. Conformational analysis would be the primary tool to explore the molecule's spatial arrangements and the associated energy costs of transitioning between them.

A theoretical investigation would typically begin by identifying the key rotatable bonds. For this compound, these would be the bonds connecting the aminomethyl group to the pyridine ring and the N-methylamino group to the ring, as well as the C-C bond within the aminomethyl substituent. By systematically rotating these bonds and calculating the potential energy at each increment, a potential energy surface (PES) can be constructed.

Key Dihedral Angles for Conformational Search:

Dihedral AngleDescription
C2-C3-N-C(methyl)Rotation of the N-methylamino group
C3-C4-C(amino)-NRotation of the aminomethyl group
C4-C(amino)-N-HRotation around the C-N bond of the aminomethyl group

The resulting energy landscape would reveal the global minimum energy conformation, representing the most stable structure of the molecule, as well as other local minima corresponding to other stable conformers. The energy barriers between these conformers, known as rotational barriers, would also be determined, providing insight into the flexibility of the molecule and the ease with which it can adopt different shapes. Advanced computational methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*), would be employed to ensure accurate energy calculations. These calculations would likely be performed in both the gas phase and in various solvents to understand the influence of the environment on conformational preference.

Molecular Dynamics Simulations for Solution Behavior and Flexibility

To complement the static picture provided by conformational analysis, molecular dynamics (MD) simulations would offer a dynamic view of this compound's behavior in a solution, typically water, to mimic physiological conditions. These simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules over time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

An MD simulation would begin by placing the lowest energy conformer (or multiple conformers) in a box of explicit solvent molecules. The system would then be subjected to a period of equilibration to reach a stable temperature and pressure. Following equilibration, a production run would be performed for a duration sufficient to sample the conformational space of the molecule adequately.

Typical Parameters for Molecular Dynamics Simulation:

ParameterValue/Method
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E for water
Temperature300 K (physiological)
Pressure1 atm
Simulation TimeNanoseconds to microseconds

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound "this compound" in the context of its applications in catalysis and coordination chemistry as outlined in the requested article structure.

The search did not yield any studies on the synthesis or characterization of its transition metal complexes, including those with Ruthenium, Iron, Nickel, or Cobalt. Consequently, there is no information available on the chelation modes or coordination geometries of such complexes.

Furthermore, no research could be found detailing the catalytic activity of complexes based on this compound. This includes a lack of data on their potential use in:

Hydrogen transfer catalysis and enantioselective reductions

Polymerization reactions, such as polyurethane catalysis

Other organic transformations

While there is extensive research on other aminopyridine derivatives and their metal complexes in these fields, the specific compound of interest, this compound, does not appear to have been investigated or reported in the context of the requested applications. Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for this particular compound.

Applications in Catalysis and Coordination Chemistry

Mechanistic Studies of Catalytic Cycles

Due to a lack of specific studies on 4-(aminomethyl)-N-methylpyridin-3-amine, this section will discuss general mechanistic principles for catalysis involving aminopyridine ligands. These mechanisms are foundational to understanding how a ligand like this compound would likely participate in a catalytic cycle. The key steps in many transition-metal catalyzed reactions, such as cross-coupling reactions, include oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle often begins with the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center coordinated by the aminopyridine ligand. The electronic properties of the aminopyridine ligand, influenced by the electron-donating amino and aminomethyl groups, can modulate the electron density at the metal center, thereby influencing the rate of this step.

Transmetalation: In this step, an organometallic reagent transfers its organic group to the metal catalyst. The coordination of the this compound ligand can create steric and electronic environments around the metal that affect the efficiency of this transfer. For instance, the steric bulk of the ligand can influence the approach of the transmetalating agent.

Reductive Elimination: This is the final step where the coupled product is formed, and the catalyst is regenerated in its active, low-valent state. The electronic and steric features of the aminopyridine ligand are crucial in promoting this step and ensuring efficient catalyst turnover. For pyridine (B92270) sulfinates, the loss of SO2 from a chelated Pd(II) sulfinate complex can be the turnover-limiting step. nih.gov

A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common reaction for which pyridine-based ligands are employed, is depicted below.

StepDescriptionRole of a Ligand Like this compound
1. Oxidative Addition An aryl halide (R-X) adds to the Pd(0) catalyst.The electron-donating nature of the aminopyridine can facilitate this step by increasing the electron density on the palladium center.
2. Transmetalation An organoboron compound (R'-B(OR)2) transfers the R' group to the palladium complex.The ligand's structure influences the coordination sphere of the metal, affecting the ease of this transfer.
3. Reductive Elimination The two organic groups (R and R') are coupled and eliminated from the palladium center, forming the product (R-R').The ligand's properties are critical for promoting this final step and regenerating the active catalyst.

This table illustrates a hypothetical involvement of an aminopyridine ligand in a Suzuki-Miyaura cross-coupling reaction based on established mechanisms for similar ligands.

Design Principles for Novel Catalyst Systems incorporating this compound

The design of new catalysts is a key area of chemical research. For ligands like this compound, several design principles can be considered to optimize catalytic performance. These principles focus on tuning the steric and electronic properties of the ligand.

Steric Tuning: The size and shape of the ligand are critical. The aminomethyl and N-methyl groups on the pyridine ring of this compound provide a specific steric profile. Modifying these groups, for example, by introducing bulkier substituents, could enhance selectivity in certain reactions by controlling the access of substrates to the metal center. In the design of chiral pyridine-derived ligands, a well-defined three-dimensional structure is crucial for minimizing local steric hindrance while tuning the peripheral environment to secure both reactivity and stereoselectivity. acs.org

Electronic Tuning: The electronic properties of the ligand directly impact the reactivity of the metal center. The amino and N-methyl groups are electron-donating, which generally increases the electron density on the coordinated metal. This can enhance the metal's reactivity in oxidative addition steps. Conversely, introducing electron-withdrawing groups onto the pyridine ring could be beneficial for other catalytic steps, such as reductive elimination. For palladium complexes with pyridine ligands, functionalization with either electron-withdrawing or -donating groups leads to significant changes in the physicochemical properties of the coordination compounds. acs.org

Introduction of Chirality: For asymmetric catalysis, a primary goal is the synthesis of a single enantiomer of a chiral product. This can be achieved by using a chiral ligand. While this compound is not chiral, it could be modified to include chiral centers. For example, a chiral group could be introduced on the aminomethyl or N-methyl substituent. The innovation of chiral ligands has been a crucial element in the asymmetric synthesis of functional molecules. acs.org

Creation of Multidentate Ligands: this compound has multiple potential coordination sites (the pyridine nitrogen and the two amino nitrogens), allowing it to act as a multidentate ligand. The design of ligands that can form stable chelate rings with a metal center often leads to more robust and efficient catalysts. The ability of aminopyridine ligands to form stable complexes with various transition metals is well-documented. ekb.eg

The table below summarizes key design considerations and their potential impact on catalytic activity.

Design PrincipleModification Strategy for this compoundPotential Effect on Catalysis
Steric Hindrance Introduction of bulky groups on the amino or methyl substituents.Can improve selectivity by controlling substrate approach to the metal center.
Electronic Properties Addition of electron-donating or electron-withdrawing groups to the pyridine ring.Modulates the reactivity of the metal center, affecting rates of key catalytic steps.
Chirality Incorporation of a chiral center into the ligand backbone.Enables enantioselective catalysis for the production of chiral molecules.
Chelation Utilizing the multiple nitrogen donors to form a multidentate ligand.Can lead to more stable and active catalysts.

This interactive table outlines general strategies for designing catalysts based on the structure of this compound.

Role As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The bifunctional nature of 4-(Aminomethyl)-N-methylpyridin-3-amine, possessing a primary aliphatic amine and a secondary aromatic amine, makes it a theoretical candidate for constructing complex heterocyclic systems.

Synthesis of Substituted Quinolinecarbonitriles

The synthesis of quinolinecarbonitriles often involves the reaction of an amine with a compound containing a dicyanomethylene group. While there are no specific examples starting from this compound, a plausible, though undocumented, reaction could involve its interaction with a suitable dicyanomethylene-containing reactant.

Precursor for Pyrimidine (B1678525) Derivatives

Pyrimidine rings are commonly formed by the condensation of a compound containing an amine or diamine functionality with a 1,3-dicarbonyl compound or its equivalent. For instance, 4-aminonicotinonitrile (B111998) can be a precursor for fused 4-amino pyrimidine derivatives through cycloaddition reactions with reagents like formamide, urea, or thiourea. sciencescholar.us Although no specific literature demonstrates the use of this compound for this purpose, its amino groups could potentially react with appropriate dicarbonyl species to form a pyrimidine ring. The formation of pyrimidine derivatives is crucial in the synthesis of various biologically active molecules, including vitamin B1. google.com

Formation of Other Fused Pyridine (B92270) Ring Systems

The synthesis of fused pyridine rings can be achieved through various cyclization strategies. One common method involves the reaction of aminopyridines with other reagents to build an additional ring onto the pyridine core. For example, novel pyridine-based fluorescent compounds, such as pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, have been prepared from 2-aminopyridines. beilstein-journals.org Another approach involves the formal [4+1]-cyclization of 3-amino-4-methylpyridines to yield 6-azaindoles. chemrxiv.org While these examples use different starting materials, they illustrate the general principle that could be applied to this compound to create fused systems, potentially through intramolecular cyclization involving the aminomethyl and N-methylamino groups. nih.govmdpi.commdpi.com

Intermediates for Advanced Organic Materials

The amino functionalities on this compound suggest its potential use as an intermediate in the synthesis of various organic materials.

Synthesis of Azo Dyes and Dithiocarbamates

Azo Dyes: Azo dyes are synthesized through the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. unb.canih.govresearchwap.comjbiochemtech.comsapub.org The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which then reacts with an electron-rich aromatic compound. organic-chemistry.orgrsc.orglibretexts.org In principle, the 3-amino group of a related compound like 4-(aminomethyl)pyridin-3-amine (B114218) could be diazotized and coupled to form an azo dye.

Dithiocarbamates: Dithiocarbamates are generally synthesized from primary or secondary amines by reaction with carbon disulfide in the presence of a base. organic-chemistry.orgnih.govnih.govmdpi.com The resulting dithiocarbamate (B8719985) salt can then be reacted with other electrophiles. Given that this compound contains both primary and secondary amino groups, it could potentially be used to synthesize dithiocarbamates, although specific examples are not documented in the searched literature. researchgate.net

Applications in Specialty Chemicals and Reagents

Aminopyridine derivatives are important scaffolds in medicinal chemistry and are found in numerous FDA-approved drugs. They are also used as ligands in catalysis and as building blocks for functional organic materials. While the specific applications of this compound in specialty chemicals and reagents are not detailed in the available literature, its structure suggests potential as a ligand for metal complexes or as a monomer in polymer synthesis.

Use in Multi-Step Organic Synthesis for Diverse Target Molecules

The utility of this compound as a foundational element is evident in its application in multi-step synthetic sequences. Organic chemists leverage the differential reactivity of its amino groups to selectively introduce various substituents, thereby enabling the synthesis of a wide array of target molecules. For instance, the primary amino group can undergo selective acylation or alkylation under controlled conditions, leaving the N-methylamino group available for subsequent transformations.

One significant application of this intermediate is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and this compound serves as a key precursor for the generation of pyrazolo[3,4-b]pyridine derivatives. These resulting compounds have been investigated for their potential to inhibit kinases such as Lck, Src, and ROCK, which are involved in various cellular processes.

The synthesis of these complex heterocyclic systems often involves the initial protection of one of the amino groups, followed by a reaction at the other amino function. Subsequently, deprotection and further functionalization can lead to the desired target molecule. This step-wise approach allows for the systematic modification of the molecule to optimize its biological activity and pharmacokinetic properties.

Development of Novel Synthetic Pathways Utilizing this compound Reactivity

The distinct electronic and steric environment of the two amino groups in this compound has spurred the development of novel synthetic methodologies. Researchers are continually exploring new ways to exploit the inherent reactivity of this compound to streamline the synthesis of complex molecules. This includes the development of one-pot reactions and tandem sequences that can efficiently build molecular complexity from this versatile starting material.

For example, novel cyclization strategies have been devised where both the aminomethyl and the N-methylamino groups participate in the formation of new rings, leading to fused heterocyclic systems. These pathways can be catalyzed by transition metals or proceed through thermal or acid/base-mediated conditions, offering a range of options for synthetic chemists. The development of such pathways is crucial for accessing new chemical space and discovering molecules with unique properties.

Molecular Design and Structure Activity Relationships Sar in Select Biochemical Interactions Excluding Clinical Outcomes

Design Principles for 4-(Aminomethyl)-N-methylpyridin-3-amine Analogues to Probe Molecular Targets

The structural framework of this compound offers several key points for modification to create analogues for probing molecular targets. The design principles for these analogues center on systematically altering specific functional groups to understand their contribution to binding affinity and selectivity. The primary molecular target identified for this compound is Amine Oxidase, Copper Containing 1 (AOC1), also known as Diamine Oxidase (DAO).

Key strategic modifications include:

N-Alkyl Group Variation: The N-methyl group at the 3-amino position is a critical feature. Designing analogues involves varying the size and nature of this alkyl group (e.g., N-ethyl, N-propyl) or its complete removal (N-demethylation) to probe the steric and electronic requirements of the binding pocket. This helps determine if the pocket has a size limitation and whether hydrophobic interactions involving this group are favorable.

Aminomethyl Group Modification: The primary amine on the aminomethyl group at the 4-position is hypothesized to be a key interaction point, particularly for an enzyme like DAO which processes diamine substrates. Analogues could be designed by altering the linker length between the pyridine (B92270) ring and this amine or by secondary derivatization, though this risks disrupting a primary binding motif.

Pyridine Ring Substitution: Introducing substituents onto the pyridine ring could modulate the electronic properties (pKa) of the nitrogen atoms and create new interaction points with a receptor. However, this approach must be conservative to maintain the core scaffold responsible for initial recognition.

The overarching principle is to create a focused library of compounds where single, specific changes are made relative to the parent molecule. This allows for a direct correlation between the structural change and its effect on molecular interaction, forming the basis of structure-activity relationship studies.

In Vitro Studies of Molecular Binding and Interaction with Biological Macromolecules

In vitro studies have identified this compound as an inhibitor of the enzyme Diamine Oxidase (DAO), the protein product of the AOC1 gene. nih.gov DAO is a copper-containing amine oxidase that catalyzes the oxidative deamination of primary amines, with a preference for diamines like histamine (B1213489) and putrescine. acs.orgnih.gov

The active site of human DAO (hDAO) is characterized by the presence of a copper ion and a topaquinone (B1675334) (TPQ) cofactor, which is formed from a post-translationally modified tyrosine residue. nih.govresearchgate.net Crucially for its function, the hDAO active site contains a conserved aspartic acid residue that is believed to be responsible for its diamine specificity by interacting with a second amino group on the substrate or inhibitor. acs.orgnih.gov

The interaction of this compound with DAO is non-covalent. acs.org It is hypothesized that the compound binds within the active site channel, positioning its two amine functionalities to interact with key residues. The primary amine of the 4-(aminomethyl) group and the secondary amine of the 3-(N-methylamino) group likely engage in ionic and hydrogen bonding interactions. Specifically, one or both of these protonated amines are predicted to interact with the key aspartate residue that confers diamine selectivity to the enzyme. acs.org

The binding affinity of this compound and its analogues for the enzyme Diamine Oxidase (AOC1) has been quantified, providing clear insights into the structure-activity relationship at the molecular level. nih.gov The inhibitory potency is commonly expressed as the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Analysis of the data reveals critical insights:

The presence of the N-methyl group in This compound (pIC50 = 6.8) results in higher binding affinity compared to its N-demethylated counterpart, 4-(aminomethyl)pyridin-3-amine (B114218) (pIC50 = 6.52). nih.gov This suggests that the methyl group contributes favorably to the binding, possibly through hydrophobic interactions within a sub-pocket of the active site or by influencing the electronic properties of the adjacent amino group.

Increasing the size of the alkyl substituent from methyl to ethyl, as in 4-(aminomethyl)-N-ethylpyridin-3-amine (pIC50 = 6.3), leads to a decrease in binding affinity. nih.gov This indicates that while a small alkyl group is beneficial, a larger group introduces steric hindrance or an unfavorable interaction, defining a size limit for this particular sub-pocket.

This SAR profile underscores the importance of the substitution at the 3-amino position for potent inhibition of AOC1. The optimal interaction is achieved with a methyl group, while both its absence and the presence of a larger ethyl group are detrimental to binding affinity.

Computational Approaches to Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme, and to estimate the strength of the interaction. nih.gov While specific docking studies for this compound have not been published, the known crystal structure of human Diamine Oxidase (hDAO) allows for a robust analysis of its potential binding mode. nih.govabo.fi

A computational docking simulation of this compound into the hDAO active site would be performed to:

Define the Binding Site: The hDAO active site is a channel containing the essential TPQ cofactor and copper ion. nih.gov The simulation would define a docking grid centered within this pocket.

Predict Binding Pose: The simulation would explore various conformations of the ligand within the active site. The predicted binding pose would likely place the pyridine scaffold deep within the channel.

Analyze Interactions: The primary analysis would focus on the interactions between the ligand and key amino acid residues. It is expected that the protonated primary amine at the 4-position and the secondary amine at the 3-position would form a strong ionic interaction with the key aspartate residue known to confer diamine specificity. acs.orgnih.gov Hydrogen bonds with other residues lining the pocket and hydrophobic interactions involving the pyridine ring and the N-methyl group would also be assessed. The docking results could rationalize the observed SAR, for instance, by showing how the N-ethyl group in the analogue creates a steric clash that is not present with the smaller N-methyl group.

These computational studies serve as a powerful complement to experimental data, providing a three-dimensional model of the ligand-receptor complex and helping to explain the molecular basis for the observed binding affinities. nih.gov

Theoretical Prediction of Potential Molecular Recognition Motifs

Based on the chemical structure of this compound and the known features of its target, DAO, several key molecular recognition motifs can be theoretically predicted:

Ionic Bonding: As a diamine-like structure, the compound's two nitrogen atoms (at positions 3 and the aminomethyl group at 4) are expected to be protonated at physiological pH. This dicationic nature makes it an ideal candidate for strong ionic interactions with negatively charged residues. The most probable motif is a salt bridge with the key aspartate residue in the hDAO active site, which is critical for binding natural diamine substrates. acs.org

Hydrogen Bonding: The primary and secondary amines are potent hydrogen bond donors. They can form a network of hydrogen bonds with hydrogen bond acceptors in the enzyme's active site, such as the backbone carbonyls of amino acids or the side chains of serine, threonine, or tyrosine.

Hydrophobic Interactions: The pyridine ring and the N-methyl group provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar amino acid residues lining the active site pocket. seebeyondshop.com

Cation-π Interactions: The positively charged pyridinium (B92312) ring can potentially form cation-π interactions with the aromatic side chains of residues like tryptophan, tyrosine, or phenylalanine within the binding site, further stabilizing the complex.

These predicted motifs provide a theoretical framework for understanding the compound's affinity and selectivity for its biological target.

Design of Molecular Probes and Chemical Tools derived from this compound

A molecular probe is a specialized chemical tool derived from a parent compound that allows for the detection, localization, or functional study of its molecular target. Given that this compound is a known inhibitor of AOC1, it serves as a suitable scaffold for the design of such probes.

Design strategies for converting this compound into a chemical tool include:

Fluorescent Probes: A fluorescent reporter group (fluorophore) could be attached to the molecule at a position that does not interfere with its binding to AOC1. Potential attachment points would need to be determined through SAR studies, but could include positions on the pyridine ring distal to the key amine functionalities. Such a probe would enable researchers to visualize the location of the AOC1 enzyme in cells or tissues using fluorescence microscopy.

Affinity-Based Probes: The scaffold could be modified to include a photoreactive group (e.g., an azide (B81097) or benzophenone). Upon binding to AOC1 and exposure to UV light, this probe would form a covalent bond with the enzyme, allowing for its isolation and identification from complex biological samples.

Radiolabeled Ligands: A radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), could be incorporated into the structure of this compound. This would create a radioligand that could be used in binding assays to quantify the amount of AOC1 enzyme present in a sample and to screen for other, non-labeled compounds that compete for the same binding site.

The development of these molecular probes would provide invaluable tools for the detailed biochemical and cell biological investigation of Amine Oxidase, Copper Containing 1.

Future Research Directions and Unexplored Potential

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-(aminomethyl)-N-methylpyridin-3-amine and its derivatives is poised to move towards greener and more efficient methodologies. Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions and generate significant waste. Future research will likely focus on the development of synthetic pathways that are not only high-yielding but also environmentally benign.

Furthermore, the use of heterogeneous catalysts is expected to play a crucial role in the sustainable synthesis of this compound. acs.org Catalysts based on zeolites or metal-organic frameworks (MOFs) could offer high selectivity and recyclability, thereby reducing the environmental impact of the synthesis. acs.orgrsc.org For example, the thermo-catalytic conversion of biomass-derived feedstocks like glycerol in the presence of ammonia (B1221849) over zeolite catalysts presents a sustainable route to pyridine (B92270) cores. rsc.org

The following table summarizes potential sustainable synthetic approaches:

Synthetic ApproachKey FeaturesPotential Advantages
Multicomponent Reactions Combination of three or more reactants in a single step.Reduced reaction steps, minimized waste, increased efficiency. acs.orgnih.gov
Heterogeneous Catalysis Use of recyclable catalysts like zeolites or MOFs.Improved sustainability, ease of product separation, reduced catalyst leaching. acs.orgrsc.org
Biomass Conversion Utilization of renewable feedstocks like glycerol.Reduced reliance on fossil fuels, greener synthetic pathway. rsc.org

Exploration of Novel Catalytic Applications and Chiral Catalysis

The presence of multiple nitrogen-containing functional groups in this compound makes it an attractive candidate for applications in catalysis. The pyridine nitrogen and the amino groups can act as Lewis basic sites, capable of activating substrates in a variety of organic transformations.

Future research could focus on the development of metal complexes of this compound as catalysts for cross-coupling reactions, hydrogenations, and oxidations. The bidentate or even tridentate coordination of the molecule to a metal center could lead to the formation of stable and highly active catalysts.

Moreover, the potential for developing chiral derivatives of this compound opens up exciting possibilities in asymmetric catalysis. Chiral aminopyridine derivatives have been successfully employed as catalysts in a range of enantioselective reactions. researchgate.netnih.govnih.govacs.orgacs.org By introducing a chiral center into the molecule, for example, at the aminomethyl group or by derivatizing the N-methylamino group with a chiral auxiliary, it may be possible to create highly effective catalysts for asymmetric synthesis.

Potential catalytic applications are outlined in the table below:

Catalytic ApplicationRationalePotential Impact
Homogeneous Catalysis Coordination to transition metals to form active catalysts.Development of new catalysts for important organic transformations.
Asymmetric Catalysis Introduction of chirality to induce enantioselectivity.Access to enantiomerically pure compounds for the pharmaceutical and agrochemical industries. researchgate.netnih.govnih.gov
Organocatalysis Utilization of the basic nitrogen atoms to catalyze reactions.Metal-free and environmentally friendly catalytic systems.

Advanced Material Science Applications of this compound Derivatives

The functional groups present in this compound also make it a versatile building block for the synthesis of advanced materials. The primary and secondary amines can be readily derivatized to introduce a wide range of functionalities, leading to materials with tailored properties.

One area of interest is the development of fluorescent materials. Aminopyridine derivatives have been shown to exhibit interesting photophysical properties, and by incorporating this compound into larger conjugated systems, it may be possible to create novel fluorophores with applications in sensing, imaging, and optoelectronics. nih.gov

Furthermore, the ability of the amino groups to participate in hydrogen bonding and coordination with metal ions makes this compound a promising candidate for the construction of supramolecular assemblies and coordination polymers. These materials can exhibit a range of interesting properties, including porosity, magnetism, and catalytic activity.

Integration with Emerging Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of the synthesis and application of this compound with emerging technologies such as flow chemistry and photoredox catalysis could lead to significant advancements.

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. nih.govnih.govresearchgate.netacs.orgacs.org The synthesis of this compound and its derivatives in a continuous flow reactor could enable the rapid optimization of reaction conditions and facilitate large-scale production. nih.govnih.govresearchgate.net

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool for the functionalization of organic molecules. nih.govresearchgate.neticiq.orgresearchgate.netunibo.it This technology could be employed for the late-stage functionalization of the pyridine ring of this compound, allowing for the introduction of a wide range of substituents under mild reaction conditions. nih.govresearchgate.net

Deeper Understanding of Molecular Interactions and Structure-Function Relationships

A fundamental understanding of the molecular interactions and structure-function relationships of this compound is crucial for the rational design of new catalysts, materials, and biologically active compounds.

Computational modeling techniques, such as density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and non-covalent interactions of the molecule. nih.govacs.org These studies can help to predict the most favorable binding modes with metal ions or substrates, guiding the design of more effective catalysts and materials.

Experimental techniques, such as X-ray crystallography and NMR spectroscopy, can provide detailed information about the three-dimensional structure of the molecule and its derivatives in the solid state and in solution. scispace.com By correlating these structural features with their observed properties, it will be possible to establish clear structure-function relationships. unison.mxnih.govbenthamdirect.comacs.orgnih.govnih.gov

Expansion into New Areas of Chemical Exploration

The unique combination of functional groups in this compound opens up opportunities for its exploration in new and exciting areas of chemistry. For example, its potential as a ligand for the stabilization of reactive intermediates or as a precursor for the synthesis of novel heterocyclic systems warrants further investigation.

The dearomative functionalization of the pyridine ring could provide access to a variety of saturated and partially saturated nitrogen-containing heterocycles with interesting biological and chemical properties. acs.orgacs.org Additionally, the development of derivatives with specific biological activities could lead to new therapeutic agents. researchgate.netrsc.org The aminopyridine scaffold is a common feature in many biologically active compounds. rsc.orglookchem.comscientificupdate.comacs.orgresearchgate.netguidechem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.